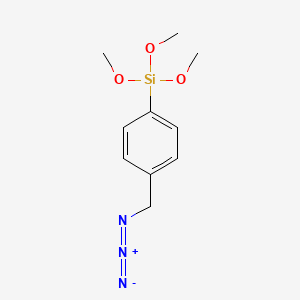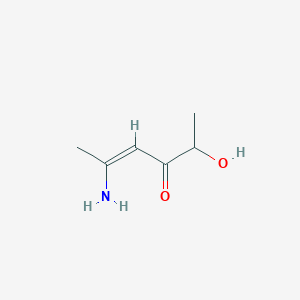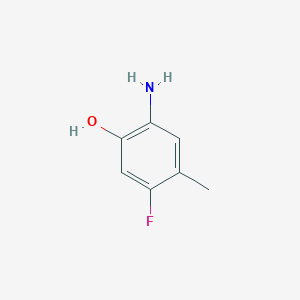
p-Azidomethylphenyltrimethoxysilane
Overview
Description
p-Azidomethylphenyltrimethoxysilane: is a chemical compound with the molecular formula C10H15N3O3Si. It is known for its unique structure, which includes an azide group attached to a phenyl ring, further connected to a trimethoxysilane group. This compound is used in various scientific and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Azidomethylphenyltrimethoxysilane typically involves the reaction of p-chloromethylphenyltrimethoxysilane with sodium azide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows: [ \text{p-Chloromethylphenyltrimethoxysilane} + \text{Sodium Azide} \rightarrow \text{this compound} + \text{Sodium Chloride} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Azidomethylphenyltrimethoxysilane can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Click Chemistry: The azide group in this compound is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Hydrolysis: The trimethoxysilane group can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, reflux conditions.
Click Chemistry: Alkynes, copper(I) catalyst, room temperature.
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed:
Triazoles: Formed from click chemistry reactions.
Silanols: Formed from hydrolysis of the trimethoxysilane group
Scientific Research Applications
Chemistry: p-Azidomethylphenyltrimethoxysilane is used as a precursor in the synthesis of various organic and inorganic compounds. It is particularly valuable in the development of functionalized silanes and siloxanes for material science applications .
Biology and Medicine: In biological research, this compound is used in the modification of biomolecules through click chemistry. This allows for the attachment of various functional groups to proteins, nucleic acids, and other biomolecules, facilitating studies in proteomics and genomics .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials .
Mechanism of Action
The mechanism of action of p-Azidomethylphenyltrimethoxysilane primarily involves its reactivity with other chemical species. The azide group is highly reactive and can participate in various chemical reactions, including click chemistry and nucleophilic substitution. The trimethoxysilane group can undergo hydrolysis, leading to the formation of silanols, which can further react to form siloxane bonds. These reactions enable the compound to modify surfaces and create functionalized materials .
Comparison with Similar Compounds
Phenyltrimethoxysilane: Similar structure but lacks the azide group. Used in material science for surface modification.
p-Chloromethylphenyltrimethoxysilane: Precursor to p-Azidomethylphenyltrimethoxysilane, contains a chlorine atom instead of an azide group.
p-Aminomethylphenyltrimethoxysilane: Contains an amino group instead of an azide group, used in the synthesis of functionalized silanes.
Uniqueness: this compound is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and the development of advanced materials .
Properties
IUPAC Name |
[4-(azidomethyl)phenyl]-trimethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3Si/c1-14-17(15-2,16-3)10-6-4-9(5-7-10)8-12-13-11/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHMGPZIVVGDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)CN=[N+]=[N-])(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3156586.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)
![5-[(4-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3156621.png)
![3-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B3156626.png)



![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3156664.png)





